3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride
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Overview
Description
The compound “3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Pyrazole compounds can undergo a variety of reactions, including substitutions and additions .Scientific Research Applications
Antimicrobial and Antibacterial Activity
- A study explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. These compounds were synthesized through reactions involving various active methylene compounds, highlighting their significance in developing antibacterial solutions (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
- Another research effort resulted in the creation of pyrazolo[1,5-a]pyrimidine derivatives with phenylsulfonyl groups. These compounds showed enhanced antimicrobial activities, suggesting their usefulness in combating various bacterial and fungal infections (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).
Synthesis and Structural Analysis
- Research into the synthesis and structural analysis of pyrazolidine derivatives provided insights into the potential for creating new compounds with specific biological activities. These studies focused on the synthesis of compounds by reacting pyrazolidine with various chemicals, highlighting the structural diversity and potential applications of these compounds in scientific research (M. Akkurt, S. Mohamed, et al., 2013).
Development of Novel Inhibitors
- A study on the efficient and selective synthesis of heterocyclic sulfonamides and sulfonyl fluorides through a parallel medicinal chemistry protocol showcased the development of pyrazole-4-sulfonamides. This approach demonstrated the versatility of sulfur-functionalized aminoacrolein derivatives in accessing heterocyclic compounds with potential pharmacological applications (Joseph W. Tucker, L. Chenard, & Joseph M Young, 2015).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their pharmacological effects . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways to exert their pharmacological effects .
Pharmacokinetics
Molecular modeling studies and adme calculations of similar pyrazole derivatives are in adequate consent with the pharmacological screening results .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . For instance, a similar compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Future Directions
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)sulfonyl-4,4-dimethyl-1,3-oxazolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S.ClH/c1-8-9(5-12(4)11-8)17(14,15)13-7-16-6-10(13,2)3;/h5H,6-7H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNYQNQUTYANPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2COCC2(C)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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